REACTION_SMILES
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[CH3:3][O:4][c:5]1[cH:6][c:7]2[cH:8][c:9]([CH3:14])[nH:10][c:11]2[cH:12][cH:13]1.[H-:2].[Na+:1].[O:15]=[CH:16][N:17]([CH3:18])[CH3:19]>>[CH3:3][O:4][c:5]1[cH:6][c:7]2[cH:8][c:9]([CH3:14])[n:10]([NH2:17])[c:11]2[cH:12][cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc2[nH]c(C)cc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COc1ccc2c(c1)cc(C)n2N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |